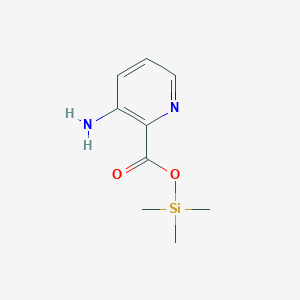
Trimethylsilyl 3-aminopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3-aminopyridine-2-carboxylate, also known as TMSAPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 3-aminopyridine-2-carboxylate and is widely used in the synthesis of various organic compounds. TMSAPC is a versatile reagent that has been shown to have a wide range of biological and chemical applications.
Mechanism Of Action
Trimethylsilyl 3-aminopyridine-2-carboxylate acts as a nucleophilic catalyst in many chemical reactions. It has been shown to be an effective catalyst in the synthesis of various organic compounds. Trimethylsilyl 3-aminopyridine-2-carboxylate has also been shown to have a high affinity for metal ions, which makes it useful in catalyzing metal-catalyzed reactions.
Biochemical And Physiological Effects
Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been used in the treatment of various diseases. Trimethylsilyl 3-aminopyridine-2-carboxylate has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using Trimethylsilyl 3-aminopyridine-2-carboxylate in lab experiments include its versatility, efficiency, and ease of synthesis. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an effective reagent for the synthesis of various organic compounds, including pharmaceuticals and natural products. The limitations of using Trimethylsilyl 3-aminopyridine-2-carboxylate in lab experiments include its toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of Trimethylsilyl 3-aminopyridine-2-carboxylate in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an effective reagent for the synthesis of various organic compounds, and its use in the synthesis of new compounds could lead to the development of new drugs and agrochemicals. Another potential application is in the development of new catalysts for metal-catalyzed reactions. Trimethylsilyl 3-aminopyridine-2-carboxylate has a high affinity for metal ions, and its use in the development of new catalysts could lead to the development of more efficient and selective metal-catalyzed reactions.
Synthesis Methods
Trimethylsilyl 3-aminopyridine-2-carboxylate can be synthesized through a simple and efficient method. The synthesis involves the reaction of 3-aminopyridine-2-carboxylate with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Trimethylsilyl 3-aminopyridine-2-carboxylate as a white solid that can be easily purified through recrystallization.
Scientific Research Applications
Trimethylsilyl 3-aminopyridine-2-carboxylate has been widely used in scientific research due to its ability to act as a versatile reagent. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an efficient reagent for the synthesis of a wide range of compounds, including pyridines, pyrimidines, and quinolines.
properties
CAS RN |
157562-24-8 |
|---|---|
Product Name |
Trimethylsilyl 3-aminopyridine-2-carboxylate |
Molecular Formula |
C9H14N2O2Si |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
trimethylsilyl 3-aminopyridine-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2Si/c1-14(2,3)13-9(12)8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3 |
InChI Key |
AWCZMXVBYCFWJC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)C1=C(C=CC=N1)N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=C(C=CC=N1)N |
synonyms |
2-Pyridinecarboxylicacid,3-amino-,trimethylsilylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



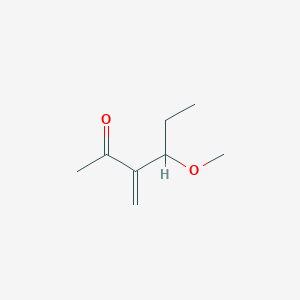
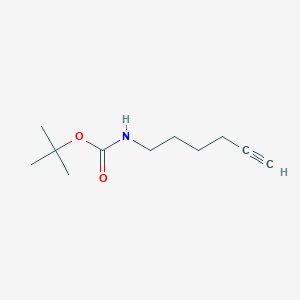
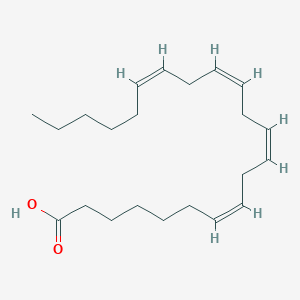
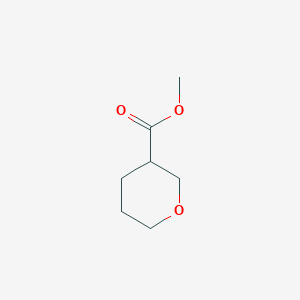
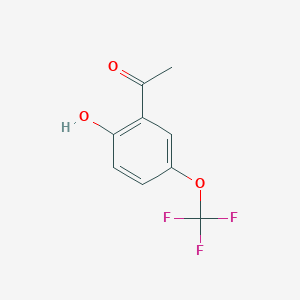

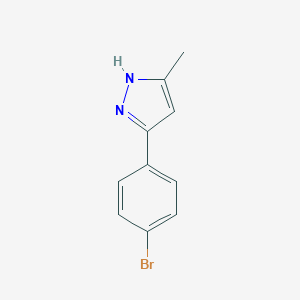
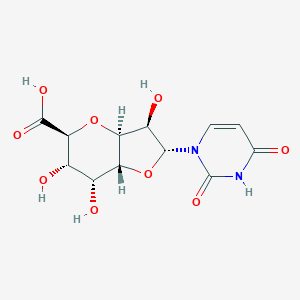
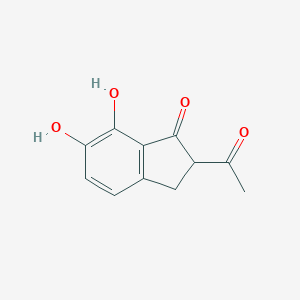
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
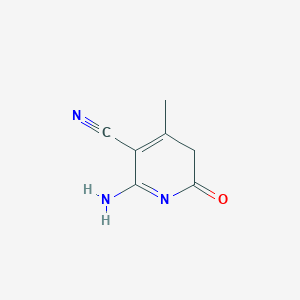
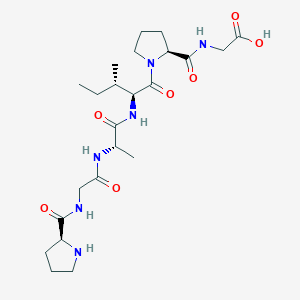
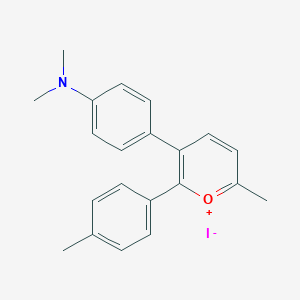
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)